N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide
Description
Properties
Molecular Formula |
C13H10ClN3O2S |
|---|---|
Molecular Weight |
307.76 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClN3O2S/c14-9-1-4-11(5-2-9)20(18,19)17-10-3-6-12-13(7-10)16-8-15-12/h1-8,17H,(H,15,16) |
InChI Key |
RFCFKGGEEJYRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)N=CN3)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of o-phenylenediamine with carbonyl-containing compounds. For N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide, the synthesis begins with 4-nitro-o-phenylenediamine (1) , which undergoes cyclization with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of sodium metabisulfite (Na₂S₂O₅) as an oxidative agent. Microwave irradiation significantly enhances this step, reducing reaction times from 6–12 h (conventional heating) to 10–15 min while boosting yields from 70–91% to 90–99%. For example, reacting 4-nitro-o-phenylenediamine with 4-chlorobenzaldehyde under microwaves produces 6-nitro-2-(4-chlorophenyl)-1H-benzimidazole (2) in 97% yield (Table 1).
Table 1: Optimization of Benzimidazole Core Synthesis
| Starting Material | Reaction Method | Time | Yield (%) |
|---|---|---|---|
| 4-Nitro-o-phenylenediamine | Conventional | 12 h | 81 |
| 4-Nitro-o-phenylenediamine | Microwave | 15 min | 97 |
Functionalization at the N-1 Position
While the target compound features a sulfonamide group at C-6, N-1 substitution can influence reactivity. Studies demonstrate that alkylation or arylation at N-1 requires careful selection of halides and bases. For instance, potassium carbonate in DMF facilitates N-1 substitution with allyl bromide, though yields remain moderate (40–50%) even under microwaves. However, this step is optional for the target molecule, as the sulfonamide group resides at C-6.
Reduction of the Nitro Group to an Amine
Catalytic Hydrogenation
The nitro group at C-6 of intermediate (2) is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) in methanol achieves quantitative reduction within 2–4 h, yielding 6-amino-2-(4-chlorophenyl)-1H-benzimidazole (3) . Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol offer comparable efficiency (95% yield) but require longer reaction times (6–8 h).
Microwave-Assisted Reduction
Recent advances employ microwave-assisted reduction with ammonium formate and Pd/C, completing the reaction in 20–30 min with 98% yield. This method minimizes side products and enhances scalability.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
Reaction Mechanism and Conditions
The final step involves coupling 6-amino-1H-benzimidazole (3) with 4-chlorobenzenesulfonyl chloride (4) . This nucleophilic substitution occurs in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base, neutralizing HCl byproducts. Stirring at 0–5°C for 1 h, followed by gradual warming to room temperature, affords this compound (5) in 85–93% yield (Table 2).
Table 2: Sulfonylation Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 0–25 | 2 | 93 |
| Pyridine | THF | 0–25 | 3 | 85 |
Purification and Characterization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) yields >99% pure compound. Structural confirmation employs NMR (¹H and ¹³C), HRMS, and IR spectroscopy. Key spectral data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 8H, Ar-H).
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
Comparative Analysis of Synthetic Strategies
Conventional vs. Microwave-Assisted Methods
Microwave irradiation markedly improves efficiency in both benzimidazole formation and nitro reduction. For instance, the condensation step’s yield increases by 16% (81% → 97%) with a 48-fold reduction in time. Similarly, microwave-assisted reduction completes in 30 min vs. 6 h conventionally.
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance sulfonylation reactivity but complicate purification. Non-polar solvents (DCM) offer easier workup without sacrificing yield. Triethylamine outperforms pyridine as a base due to its superior HCl scavenging ability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dimethylformamide or acetonitrile, elevated temperatures.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Applications
The compound has shown significant potential as an anticancer agent. Research indicates its effectiveness against various cancer cell lines, particularly in colorectal cancer.
- Mechanism of Action : Studies have demonstrated that N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide inhibits the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation. For instance, a study reported that this compound inhibited the growth of HCT116 and SW480 colorectal cancer cells with IC50 values of 0.12 μM and 2 μM, respectively, outperforming standard treatments like 5-fluorouracil .
- Case Study : In a xenograft model using BALB/C nu/nu mice, the compound significantly reduced tumor growth and decreased the expression of Ki67, a marker for cell proliferation .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities.
- Activity Spectrum : Various studies have reported its effectiveness against bacterial strains such as Escherichia coli and Streptococcus faecalis. The minimal inhibitory concentration (MIC) values indicate a strong antibacterial effect, making it a candidate for further development as an antimicrobial agent .
- Research Findings : A study synthesized several derivatives of benzimidazole and assessed their antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited notable antibacterial properties, suggesting that modifications to the benzimidazole core can enhance activity against resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been highlighted for its anti-inflammatory effects.
- Inhibition Studies : Research has shown that derivatives of benzimidazole can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. For example, compounds derived from benzimidazole exhibited significant COX-2 inhibition compared to standard anti-inflammatory drugs like diclofenac .
- Clinical Relevance : The anti-inflammatory activity was quantified in various studies, where specific derivatives demonstrated up to 97% reduction in edema in animal models compared to control groups . This suggests potential therapeutic applications in treating inflammatory diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, preventing the bacteria from synthesizing essential proteins and leading to their death.
Comparison with Similar Compounds
Spectroscopic and Analytical Comparisons
- NMR Shifts: Quinoline derivatives in show characteristic aromatic proton shifts at δ 6.5–8.5 ppm. Benzimidazole’s NH proton would likely appear downfield (δ 10–12 ppm), as seen in similar sulfonamides.
- Mass Spectrometry : Molecular ion peaks for IIIc (M⁺ + Na) and 7b (M⁺ +1) suggest stable fragmentation patterns. The target compound’s ESI-MS would likely display [M+H]⁺ or [M+Na]⁺ ions.
Biological Activity
Antimicrobial Activity
N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Antibacterial Activity
The compound demonstrates notable antibacterial activity, particularly against Salmonella typhi. In a comparative study, it exhibited a minimum inhibitory concentration (MIC) of 50 μg/ml against S. typhi, which is comparable to standard antibiotics such as ampicillin (MIC = 100 μg/ml) and chloramphenicol (MIC = 50 μg/ml) .
Antifungal Activity
The antifungal properties of this compound are particularly noteworthy against Candida albicans. Studies have shown that it has an MIC of 250 μg/ml against C. albicans, which is superior to the standard antifungal drug griseofulvin (MIC = 500 μg/ml) .
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties .
The compound's anticancer activity is primarily attributed to its ability to:
- Induce apoptosis in cancer cells
- Disrupt mitochondrial function
- Activate caspases
Case Study: MCF-7 Breast Cancer Cell Line
In a study involving the human breast adenocarcinoma MCF-7 cell line, this compound demonstrated potent growth inhibitory activity. The compound showed a 95% inhibition rate, which was significantly higher than the standard chemotherapeutic agent cisplatin (60% inhibition) .
Case Study: A549 Lung Cancer Cell Line
The compound also exhibited strong antiproliferative effects against the human lung carcinoma A549 cell line, with a 77% inhibition rate .
Antioxidant Activity
This compound has been found to modulate antioxidant enzyme activities in cancer cells, contributing to its anticancer effects .
| Enzyme/Molecule | Effect |
|---|---|
| Superoxide dismutase | Significant increase in activity |
| Catalase | Decrease in activity |
| Glutathione peroxidase | Decrease in activity |
| Reduced glutathione | Decrease in levels |
This modulation of antioxidant enzymes leads to an overproduction of hydrogen peroxide and nitric oxide, allowing for Reactive Oxygen Species (ROS)-mediated tumor cell death .
Enzyme Inhibition
This compound has shown inhibitory effects on certain enzymes, particularly carbonic anhydrases (CAs) .
Carbonic Anhydrase Inhibition
The compound's sulfonamide group is known to interact with the zinc ion in the active site of carbonic anhydrases, leading to enzyme inhibition. This property has potential applications in the treatment of glaucoma, epilepsy, and certain types of cancer .
Q & A
Q. What are the optimized synthetic routes for N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with 6-aminobenzimidazole derivatives under basic conditions. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Catalysts : Triethylamine or pyridine are used to neutralize HCl byproducts, improving yields up to 85% .
- Temperature : Reactions conducted at 0–5°C minimize side reactions, while room temperature is sufficient for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene/ethanol) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for benzimidazole and sulfonamide moieties) and confirm sulfonamide linkage (NH signal at δ 10–12 ppm) .
- X-ray crystallography : Resolves the V-shaped molecular geometry (torsional angle ~69° between sulfonyl and benzimidazole planes) and hydrogen-bonding patterns (N–H···O interactions, ~2.8 Å) critical for stability .
- FT-IR : Identifies sulfonamide S=O stretches (1360–1160 cm⁻¹) and benzimidazole N–H vibrations (~3400 cm⁻¹) .
Q. How does the compound’s solubility profile impact in vitro assays?
- Solubility : Poor aqueous solubility (logP ~3.2) necessitates DMSO or ethanol as stock solvents.
- Buffer compatibility : Phosphate-buffered saline (PBS) with 0.1% Tween-80 improves dispersion for cell-based assays .
Advanced Research Questions
Q. What mechanistic insights explain its β-catenin inhibition in cancer models?
The compound disrupts Wnt/β-catenin signaling by:
- Direct binding : The benzimidazole ring interacts with β-catenin’s Armadillo repeats (Kd ~0.8 µM), blocking TCF/LEF transcription .
- Downstream effects : Reduces cyclin D1 and c-Myc expression in SW480 colorectal cancer cells (IC50 = 1.2 µM) .
- Synergy : Combines with 5-fluorouracil to enhance apoptosis (2.5-fold increase in caspase-3 activity) .
Q. How do structural modifications alter its biological activity and selectivity?
- Benzimidazole substitution : Introducing electron-withdrawing groups (e.g., –NO2 at position 5) increases β-catenin binding affinity but reduces solubility .
- Sulfonamide optimization : Replacing 4-chloro with 4-methyl enhances selectivity for cancer over normal cells (therapeutic index: 8.2 vs. 3.5) .
- Hybrid derivatives : Conjugation with quinazoline scaffolds (e.g., N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide) broadens activity to tyrosine kinase inhibition .
Q. What crystallographic data reveal its supramolecular interactions?
- Hydrogen-bonding networks : N–H···O interactions (2.8–3.0 Å) between sulfonamide NH and carbonyl/sulfonyl groups stabilize crystal packing .
- Dihedral angles : The sulfonyl-benzimidazole dihedral angle (77.2°) facilitates π-π stacking (3.5 Å) in the solid state, influencing solubility .
- Polymorphism : Two distinct crystal forms (monoclinic vs. orthorhombic) exhibit varying dissolution rates, impacting bioavailability .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolic stability : Hepatic microsome assays show rapid CYP3A4-mediated oxidation (t1/2 = 12 min), necessitating prodrug strategies .
- Formulation optimization : Lipid-based nanoparticles (size ~150 nm) improve plasma half-life from 2 to 8 hours in murine models .
- Off-target effects : Kinase profiling (e.g., Eurofins Panlabs) identifies unintended EGFR inhibition (IC50 = 5.7 µM), guiding structural refinement .
Methodological Considerations
Q. What strategies validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Heating lysates (45–65°C) confirms β-catenin stabilization (ΔTm = 4.2°C) upon compound treatment .
- Fluorescence polarization : Competes with FITC-labeled β-catenin probes (Ki = 0.9 µM) .
Q. Which computational tools predict SAR for derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
